N-(butan-2-yl)-3-ethylaniline is an organic compound classified as a substituted aniline. Its chemical structure consists of an aniline moiety (a benzene ring with an amino group) where the amino nitrogen is bonded to a butan-2-yl group and an ethyl group at the para position relative to the amino group. The compound has a molecular formula of CHN and a molecular weight of approximately 177.29 g/mol . This compound may exhibit unique physical and chemical properties due to the presence of branched alkyl substituents, which can influence its steric and electronic characteristics.
The synthesis of N-(butan-2-yl)-3-ethylaniline typically involves the following methods:
N-(butan-2-yl)-3-ethylaniline has several potential applications:
Interaction studies involving N-(butan-2-yl)-3-ethylaniline focus primarily on its binding affinities with various biological receptors or enzymes. Similar compounds have been shown to interact with dopamine receptors, potentially modulating their activity, which highlights the importance of structural features in determining biological interactions . Further research is necessary to elucidate specific interactions involving N-(butan-2-yl)-3-ethylaniline.
Several compounds share structural similarities with N-(butan-2-yl)-3-ethylaniline. These include:
N-(butan-2-yl)-3-ethylaniline is unique due to its specific substituents (the butan-2-yl and ethyl groups), which influence its chemical reactivity and biological activity compared to other similar compounds. The presence of both branched alkyl groups contributes to distinct steric hindrance and electronic effects, making it different from other substituted anilines that may only contain linear or less sterically hindered substituents .
N-(Butan-2-yl)-3-ethylaniline was first registered in PubChem on July 21, 2009, with subsequent modifications reflecting ongoing research into its properties. While the exact discovery circumstances remain unspecified, its emergence aligns with broader trends in the early 21st century to develop structurally complex amines for applications in catalysis and drug discovery. The compound’s synthetic accessibility—achieved through reactions between butan-2-yl halides and 3-ethylaniline derivatives—likely contributed to its rapid adoption in methodological studies.
The compound’s significance stems from its hybrid structure, which merges a sterically demanding branched alkyl chain with an electron-rich aromatic system. This configuration offers insights into:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₉N | |
| Molecular Weight | 177.29 g/mol | |
| IUPAC Name | N-butan-2-yl-3-ethylaniline | |
| SMILES | CCC1=CC(=CC=C1)NC(C)CC |
These attributes make it a model compound for studying steric-electronic relationships in amine chemistry.
N-(Butan-2-yl)-3-ethylaniline serves as a precursor in multiple domains:
The primary route involves alkylation of 3-ethylaniline with 2-bromobutane under basic conditions:$$ \text{3-Ethylaniline + 2-Bromobutane} \xrightarrow{\text{Base}} \text{N-(Butan-2-yl)-3-ethylaniline} $$Yields are optimized using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).
N-(butan-2-yl)-3-ethylaniline represents a substituted aromatic amine characterized by specific structural features that define its systematic nomenclature and chemical identity [1]. The International Union of Pure and Applied Chemistry name follows standard conventions for naming secondary amines derived from aniline, where the nitrogen atom bears a branched alkyl substituent while the benzene ring carries an ethyl group at the meta position [1].
The molecular structure consists of an aniline backbone where the amino nitrogen is bonded to a butan-2-yl group and an ethyl group is positioned at the meta carbon relative to the amino substituent [1] . This substitution pattern influences both the physical properties and chemical reactivity of the compound compared to unsubstituted aniline.
| Property | Value |
|---|---|
| IUPAC Name | N-butan-2-yl-3-ethylaniline |
| CAS Registry Number | 1021032-96-1 |
| Molecular Formula | C12H19N |
| Molecular Weight | 177.29 g/mol |
| PubChem CID | 43196075 |
| InChI | InChI=1S/C12H19N/c1-4-10(3)13-12-8-6-7-11(5-2)9-12/h6-10,13H,4-5H2,1-3H3 |
| InChIKey | MMWPBQRZAJXVHV-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=CC=C1)NC(C)CC |
The Chemical Abstracts Service registry number 1021032-96-1 serves as the unique identifier for this compound in chemical literature and commercial databases [1] [2]. The molecular formula C12H19N indicates the presence of twelve carbon atoms, nineteen hydrogen atoms, and one nitrogen atom, resulting in a molecular weight of 177.29 grams per mole [1] [2].
The Simplified Molecular Input Line Entry System representation provides a linear notation that captures the connectivity of atoms within the molecule [1]. The International Chemical Identifier string offers a standardized method for representing the molecular structure in a format that can be processed by chemical software and databases [1].
The molecular geometry of N-(butan-2-yl)-3-ethylaniline exhibits characteristics typical of substituted anilines while displaying unique conformational features due to the presence of both the branched N-alkyl substituent and the meta-ethyl group [4] [5]. The nitrogen atom in aniline derivatives adopts a pyramidal geometry that deviates from planarity, with the amino group lying at an angle to the benzene ring plane [5] [6].
Research on aniline molecular structure demonstrates that the amino group adopts a non-planar configuration, with the nitrogen hybridization state being intermediate between sp3 and sp2 [4] [5]. Microwave spectroscopic studies of aniline have determined that the amino group lies at an out-of-plane angle of approximately 37 degrees 29 minutes to the benzene ring plane [6]. The hydrogen-nitrogen-hydrogen bond angle measures 113 degrees 6 minutes, representing a value between the tetrahedral angle predicted for sp3 hybridization and the trigonal planar angle expected for sp2 hybridization [5] [6].
The presence of the butan-2-yl substituent on the nitrogen atom introduces significant steric considerations that influence the preferred molecular conformation [7]. The branched nature of the butan-2-yl group creates steric hindrance that affects the rotational freedom around the carbon-nitrogen bond and influences the overall molecular geometry . Conformational analysis studies of N-alkyl anilines indicate that steric interactions between alkyl substituents and the aromatic ring system play a crucial role in determining the preferred molecular conformations [7].
The meta-ethyl substituent on the benzene ring contributes additional conformational complexity by creating potential steric interactions with the N-alkyl group depending on the molecular conformation [9]. Electronic effects from the ethyl group, which acts as an electron-donating substituent, influence the electron density distribution within the aromatic system and affect the degree of nitrogen-benzene ring conjugation [4] [10].
| Structural Parameter | Value/Description |
|---|---|
| Nitrogen Hybridization State | Intermediate between sp3 and sp2 |
| NH2 Group Planarity (typical aniline) | Non-planar, pyramidal geometry |
| Out-of-plane Angle (°) | 37-42° to benzene ring plane |
| HNH Bond Angle (°) | 113-120° (between sp3 and sp2) |
| C-N Bond Character | Partial double bond character |
| Steric Hindrance Factor | High (due to butan-2-yl branching) |
| Preferred Conformation | Anti-conformation to minimize steric clash |
The carbon-nitrogen bond in N-(butan-2-yl)-3-ethylaniline exhibits partial double bond character due to resonance interactions between the nitrogen lone pair electrons and the aromatic pi system [4] [10]. This resonance stabilization affects both the bond length and the barrier to rotation around the carbon-nitrogen bond. Quantum chemical calculations on substituted anilines demonstrate that electron-donating substituents on the benzene ring increase the carbon-nitrogen bond length and enhance the resonance contribution [4].
Conformational analysis reveals that the molecule preferentially adopts conformations that minimize steric interactions between the bulky butan-2-yl group and both the benzene ring and the meta-ethyl substituent [7]. The branched nature of the butan-2-yl group restricts conformational flexibility compared to linear alkyl substituents, leading to a more defined preferred geometry .
The structural characteristics of N-(butan-2-yl)-3-ethylaniline can be understood through comparison with related alkyl aniline derivatives that share similar structural motifs [11] [12]. This comparative analysis provides insights into the effects of different substitution patterns on molecular properties and conformational behavior [13] [14].
Traditional alkylation methods for aniline derivatives represent the most historically established approaches to synthesizing N-substituted anilines. The fundamental mechanism involves nucleophilic substitution reactions where the lone pair of electrons on the nitrogen atom of aniline attacks an electrophilic carbon center in alkyl halides or other alkylating agents [2].
The primary alkylation route for N-(butan-2-yl)-3-ethylaniline involves the reaction of 3-ethylaniline with 2-bromobutane or 2-chlorobutane under basic conditions. This process typically employs potassium carbonate as a base in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [3] [2]. The reaction proceeds through a bimolecular nucleophilic substitution mechanism, where the nucleophilic nitrogen attacks the secondary carbon bearing the halide substituent.
However, traditional alkylation methods face significant challenges in selectivity control. The reaction of aniline with alkyl halides typically yields a mixture of mono-, di-, and trialkylated products, with the formation of quaternary ammonium salts as undesired byproducts [2] [4]. The challenge arises because the initial alkylation product, being more nucleophilic than the starting aniline, readily undergoes further alkylation reactions.
Several strategies have been developed to address these selectivity issues. The use of excess aniline (typically 2-3 equivalents) can favor monoalkylation by reducing the concentration of the monoalkylated product relative to the starting aniline [4]. Additionally, the reaction can be performed under dilute conditions to minimize bimolecular side reactions between product molecules.
The influence of reaction conditions on product distribution has been extensively studied. Temperature plays a crucial role, with lower temperatures (25-50°C) generally favoring monoalkylation, while higher temperatures promote polyalkylation [5]. Solvent selection is equally important, with polar aprotic solvents like dimethylformamide and dimethyl sulfoxide providing better selectivity compared to protic solvents [6].
Alternative alkylating agents have been explored to improve selectivity. Dimethyl carbonate has emerged as a selective alkylating agent for aniline derivatives, offering advantages over traditional alkyl halides in terms of toxicity and environmental impact [5]. The reaction with dimethyl carbonate proceeds at lower temperatures (200-280°C) compared to methanol alkylation, providing better control over product distribution.
Catalytic hydrogenation represents a more selective and atom-economical approach to synthesizing N-alkylated anilines. The methodology encompasses several distinct strategies, including reductive alkylation, direct hydrogenation of precursors, and catalytic transfer hydrogenation processes.
Reductive Alkylation Methodology
Reductive alkylation, also known as reductive amination, involves the condensation of aniline with a carbonyl compound followed by catalytic hydrogenation of the resulting imine intermediate [7] [8]. For N-(butan-2-yl)-3-ethylaniline synthesis, this approach would involve the reaction of 3-ethylaniline with butanone (methyl ethyl ketone) in the presence of a suitable catalyst and hydrogen gas.
The mechanism proceeds through initial formation of a Schiff base intermediate through nucleophilic addition of the aniline to the carbonyl carbon, followed by dehydration. The imine intermediate is then selectively reduced to the corresponding secondary amine using molecular hydrogen and a metal catalyst [7] [8]. This approach offers superior selectivity compared to direct alkylation methods, as the intermediate imine can only be reduced to the monoalkylated product.
Catalyst selection is critical for successful reductive alkylation. Copper chromite catalysts have been extensively studied for this transformation, with optimization studies showing that prereduced catalyst at 300°C for 4 hours provides optimal performance [7]. Under optimized conditions (140°C, 50 bar hydrogen pressure, 4% catalyst loading), yields of 93% with nearly 100% selectivity can be achieved.
Palladium-based catalysts offer another viable option for reductive alkylation. Studies using 3% Pd/Al₂O₃ catalyst in slurry reactors have demonstrated the importance of reaction parameters optimization [9]. The kinetic analysis revealed that the noncatalytic equilibrium formation of the Schiff base intermediate represents the rate-limiting step in the overall process.
Noble Metal Catalysis
Recent advances in noble metal catalysis have provided new opportunities for selective reductive alkylation. Ruthenium-based catalysts have shown particular promise for the N-alkylation of anilines with alcohols, offering an environmentally benign alternative to traditional alkyl halides [10] [11]. The reaction proceeds through a borrowing hydrogen mechanism, where the alcohol is initially dehydrogenated to form the corresponding carbonyl compound, which then undergoes reductive amination with the aniline substrate.
Manganese-based catalysts represent an earth-abundant alternative to noble metals for reductive alkylation. Recent studies have demonstrated that manganese pincer complexes can effectively catalyze the N-alkylation of anilines with alcohols under mild conditions [10] [11]. These catalysts operate through metal-ligand cooperative mechanisms, providing high selectivity for monoalkylation products.
Optimization of Hydrogenation Conditions
The optimization of catalytic hydrogenation conditions requires careful consideration of multiple parameters. Temperature optimization studies have shown that moderate temperatures (80-140°C) provide the best compromise between reaction rate and selectivity [12] [13]. Higher temperatures can lead to catalyst deactivation and increased formation of overhydrogenated byproducts.
Pressure optimization is equally important, with studies indicating that moderate hydrogen pressures (5-15 bar) are sufficient for most reductive alkylation reactions [8] [14]. Higher pressures can accelerate the reaction but may also promote undesired side reactions, while lower pressures result in incomplete conversion.
One-pot synthesis strategies represent a paradigm shift in aniline derivative preparation, offering advantages in terms of step economy, atom efficiency, and overall process sustainability. These methodologies combine multiple reaction steps into a single operation, eliminating the need for intermediate isolation and purification.
Photocatalytic Approaches
Photocatalytic synthesis has emerged as a powerful tool for aniline preparation. The methodology involves the use of light-activated catalysts to promote aromatization reactions starting from non-aromatic precursors [15] . For N-(butan-2-yl)-3-ethylaniline synthesis, this approach utilizes cyclohexanone derivatives as starting materials, which undergo photocatalytic dehydrogenation to form the aromatic aniline products.
The process typically employs dual catalyst systems, combining an iridium photocatalyst with a cobalt redox catalyst . Under blue light irradiation, the iridium catalyst generates reactive intermediates that undergo sequential hydrogen atom abstraction mediated by the cobalt catalyst, ultimately leading to aromatization. This methodology has demonstrated yields ranging from 43% to 96% across various substrates.
Multicomponent Coupling Reactions
Multicomponent reactions offer another avenue for one-pot aniline synthesis. These transformations combine three or more reactants in a single operation to generate complex products with high molecular diversity [17]. For substituted anilines, three-component reactions involving aldehydes, amines, and additional nucleophiles have been developed.
A notable example involves the reaction of substituted methylvinyl ketones with N-acylpyridinium salts and primary amines to generate meta-substituted anilines [17]. This metal-free approach provides access to aniline derivatives with uncommon substitution patterns that are difficult to achieve through traditional methods.
Cascade and Domino Reactions
Cascade reactions represent sophisticated one-pot strategies where multiple bond-forming and bond-breaking processes occur in sequence. For aniline synthesis, copper-catalyzed domino rearrangements have been developed to access multiply substituted anilines [18] [19]. These reactions involve initial [20] [21]-rearrangement of methoxy groups followed by [20] [22]-rearrangement to generate products with sequential substituent arrangements.
The methodology requires careful optimization of reaction conditions, with cationic copper catalysts proving most effective under mild conditions. Studies have shown that substrates with para-substituents can be efficiently converted to products with four sequentially arranged substituents in good yields [18] [19].
Aryne-Mediated Synthesis
Aryne-mediated synthesis provides access to aniline derivatives through intermolecular coupling reactions. The approach involves the generation of highly reactive benzyne intermediates, which undergo nucleophilic addition with amine nucleophiles to form aniline products [23]. This methodology offers advantages in terms of regioselectivity and functional group tolerance compared to traditional electrophilic aromatic substitution reactions.
The optimization of reaction conditions represents a critical aspect of developing efficient synthetic methodologies for N-(butan-2-yl)-3-ethylaniline. Modern approaches to reaction optimization employ systematic experimental design, computational modeling, and machine learning techniques to identify optimal parameter combinations.
Temperature Optimization
Temperature optimization requires balancing reaction rate, selectivity, and catalyst stability considerations. For reductive alkylation reactions, kinetic studies have revealed that temperature effects are complex, with different reaction steps showing varying temperature dependencies [9] [24]. The formation of Schiff base intermediates generally benefits from moderate temperatures (80-120°C), while the subsequent hydrogenation step may require higher temperatures for optimal rates.
Systematic studies using response surface methodology have identified optimal temperature ranges for different catalyst systems. For ruthenium-supported fullerene nanocatalysts, optimization studies revealed that 80°C provides the optimal compromise between aniline yield and selectivity [25]. Higher temperatures led to increased side reactions and catalyst deactivation, while lower temperatures resulted in incomplete conversion.
The relationship between temperature and catalyst performance has been extensively studied for palladium-based systems. Research has shown that elevated temperatures (>100°C) can compromise aniline selectivity due to overhydrogenation reactions [12] [13]. However, the same elevated temperatures are necessary for achieving complete nitrobenzene conversion in industrial processes, highlighting the need for careful temperature optimization.
Solvent Selection and Optimization
Solvent selection plays a crucial role in determining reaction outcomes, affecting both solubility and reaction kinetics. For N-alkylation reactions, polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile have proven most effective [6]. These solvents provide good solvation of ionic intermediates while avoiding competitive protonation of basic nitrogen centers.
Ionic liquids have emerged as promising alternatives to conventional organic solvents for aniline alkylation reactions. Studies have shown that ionic liquids can provide enhanced selectivity for monoalkylation products while enabling easier product separation [6]. The anion basicity of ionic liquids affects the deprotonation-alkylation process, with less basic anions generally providing better selectivity.
The effect of solvent on reaction mechanism has been demonstrated through detailed kinetic studies. In acetonitrile, anilinolysis reactions show distinct mechanistic pathways depending on the basicity of the aniline substrate [26]. More basic anilines undergo stepwise mechanisms with rate-limiting bond breaking, while less basic anilines proceed through rate-limiting bond formation pathways.
Catalyst Optimization
Catalyst optimization encompasses selection of active metal, support material, and reaction conditions to maximize activity, selectivity, and stability. For reductive alkylation reactions, comparative studies have evaluated various catalyst systems including palladium, platinum, ruthenium, and base metals [8] [14].
Palladium catalysts supported on alumina have shown excellent performance for reductive alkylation, with optimization studies revealing the importance of particle size and dispersion [13] [24]. Lower palladium loadings (0.3 wt%) can provide superior selectivity compared to higher loadings (5 wt%), as they minimize overhydrogenation reactions while maintaining adequate activity.
Nickel-based catalysts offer cost-effective alternatives to noble metals. Studies using nickel supported on organoclay have demonstrated the importance of support effects, with the synergistic interaction between nickel and organoclay providing enhanced catalytic performance [8] [14]. Optimization studies revealed that 30 wt% nickel loading provides optimal activity while maintaining good selectivity.
Advanced Optimization Techniques
Modern optimization approaches employ statistical experimental design methods to efficiently explore multidimensional parameter spaces. Design of experiments (DoE) methodologies allow simultaneous optimization of multiple variables while minimizing the number of required experiments [27] [28].
Bayesian optimization has emerged as a powerful tool for reaction optimization, demonstrating superior performance compared to human decision-making in systematic studies [28] [29]. The methodology uses probabilistic models to predict optimal conditions based on limited experimental data, providing efficient exploration of complex parameter spaces.
Machine learning approaches are increasingly being applied to reaction optimization, with algorithms capable of predicting optimal conditions based on reaction descriptors and historical data [30] [31]. These methods can process large datasets to identify patterns and relationships that may not be apparent through traditional optimization approaches.
The integration of high-throughput experimentation with advanced optimization algorithms enables rapid exploration of reaction conditions. Automated systems can perform hundreds of experiments under precisely controlled conditions, generating datasets suitable for machine learning analysis and optimization [30] [29].
Kinetic Modeling and Mechanistic Understanding
Detailed kinetic modeling provides fundamental understanding of reaction mechanisms and enables rational optimization of reaction conditions. For reductive alkylation reactions, kinetic studies have revealed that the condensation step is often rate-limiting, requiring optimization of conditions to favor imine formation [9] [32].
Mechanistic studies using isotope effects and computational modeling have provided insights into catalyst behavior and reaction pathways. These studies reveal that different catalyst systems may operate through distinct mechanisms, requiring tailored optimization approaches for each system [26] [33].